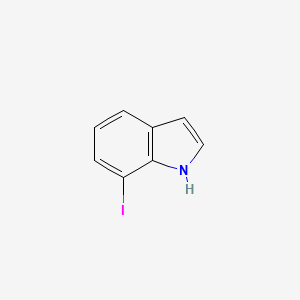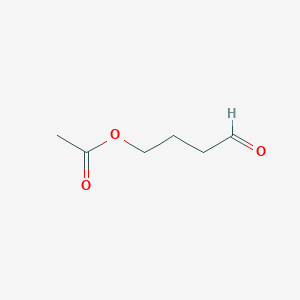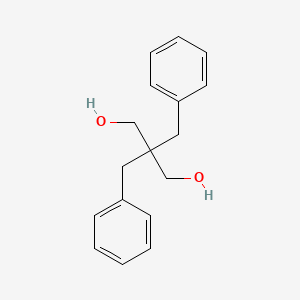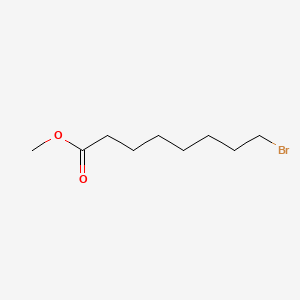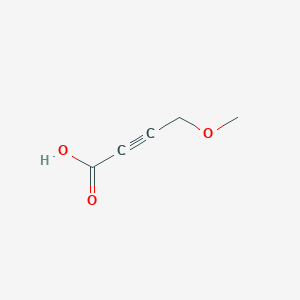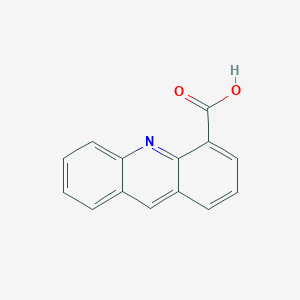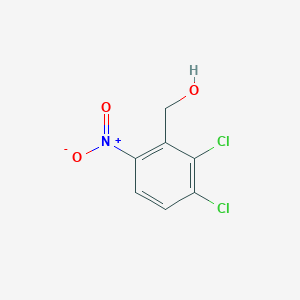
Z-Pro-Gly-NH2
Overview
Description
Z-Pro-Gly-NH2: is a tripeptide composed of three amino acids: N-carbobenzoxy-L-proline, glycine, and amide. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Z-Pro-Gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the biological actions of substance P, the most important member of the tachykinin family .
Mode of Action
The interaction of this compound with NK1R initiates and activates signaling pathways involved in various biological processes . Substance P, which shares a common carboxyl-terminal sequence with this compound, triggers a variety of effector mechanisms, including protein synthesis and several transcription factors that modulate the expression of genes involved in these processes .
Biochemical Pathways
The activation of NK1R by this compound affects several biochemical pathways. These pathways have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The signaling pathways of the substance P/NK1R system are associated with cancer cell proliferation and development .
Result of Action
The activation of NK1R by this compound can contribute to various cellular and molecular effects. For instance, it has been shown to be involved in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-carbobenzoxy group (Z) is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Solution-Phase Peptide Synthesis: This method involves the coupling of protected amino acids in solution. The Z group is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like DCC or EDC.
Industrial Production Methods: Industrial production of Z-Pro-Gly-NH2 typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Pro-Gly-NH2 can undergo oxidation reactions, particularly at the proline residue.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: Substitution reactions can occur at the Z group, replacing it with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or catalytic hydrogenation (Pd-C, H2) can be used to remove the Z group.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, such as amines.
Substitution: Deprotected peptides or peptides with different functional groups.
Scientific Research Applications
Chemistry: Z-Pro-Gly-NH2 is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling agents and protecting groups.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases.
Medicine: this compound has potential therapeutic applications. It can be used in the development of peptide-based drugs and as a lead compound in drug discovery.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of peptide-based diagnostic agents.
Comparison with Similar Compounds
Z-Pro-Leu-Gly-NH2: This compound has a similar structure but contains leucine instead of glycine.
Z-Pro-Ala-NH2: This compound contains alanine instead of glycine.
Z-Pro-Val-NH2: This compound contains valine instead of glycine.
Uniqueness: Z-Pro-Gly-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its small size and simplicity make it an ideal model compound for studying peptide synthesis and interactions.
Properties
IUPAC Name |
benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPZEVGWUTGLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474548 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35010-96-9 | |
| Record name | Z-Pro-Gly-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



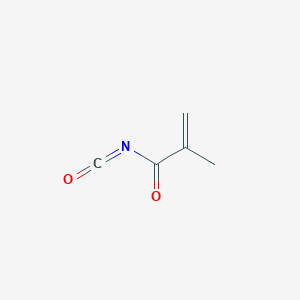
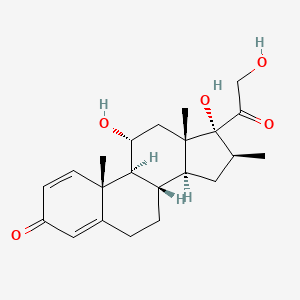

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
